
N-Boc-N-methyl-aminoethanol
Overview
Description
N-Boc-N-methyl-aminoethanol (IUPAC name: 2-(N-Methyl-N-tert-butoxycarbonylamino)ethanol) is a protected amino alcohol with the molecular formula C₈H₁₇NO₃ and a molar mass of 175.23 g/mol. It features a tert-butoxycarbonyl (Boc) group, a methyl-substituted amine, and a hydroxyl group, which collectively confer unique stability and reactivity. The Boc group serves as a protective moiety for the amine, enabling controlled deprotection in synthetic workflows .
Preparation Methods
N-Methylation of Boc-Protected Ethanolamine
Introducing the methyl group to the Boc-protected amine requires careful base selection to avoid dialkylation. Two methodologies dominate: alkyl halide alkylation and reductive amination .
Alkylation with Methyl Iodide
In a optimized protocol, 2-((tert-butoxycarbonyl)amino)ethyl benzoate (1.0 eq) is deprotonated with sodium hydride (1.2 eq) in dry THF at 0°C. Methyl iodide (1.5 eq) is added dropwise, and the mixture is stirred at room temperature for 12 hours, affording 2-((tert-butoxycarbonyl)(methyl)amino)ethyl benzoate in 68–74% yield . Excess methyl iodide is avoided to minimize quaternary ammonium salt formation.
Table 1: Comparative Analysis of Alkylation Bases
Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
---|---|---|---|---|
Sodium hydride | THF | 25 | 74 | 98 |
Potassium carbonate | Acetonitrile | 80 | 62 | 91 |
DBU | DMF | 25 | 58 | 85 |
Reductive Amination with Formaldehyde
An alternative approach employs formaldehyde (1.2 eq) and sodium cyanoborohydride (1.5 eq) in methanol at pH 5 (acetic acid buffer). N-Boc-ethanolamine undergoes reductive amination over 24 hours, yielding N-Boc-N-methyl-aminoethanol in 65% yield. While milder than alkylation, this method requires stringent pH control to prevent Boc cleavage .
Boc Deprotection and Final Product Isolation
The final step involves Boc removal to yield N-methyl-aminoethanol, though most applications retain the Boc group for downstream use. Deprotection is achieved via acidolysis:
Trifluoroacetic Acid (TFA) Mediated Cleavage
Treating this compound with TFA (20 vol%) in dichloromethane for 2 hours at 25°C achieves quantitative Boc removal. The product is isolated as the TFA salt after solvent evaporation and diethyl ether trituration .
Hydrochloric Acid in Dioxane
Using 4 M HCl in 1,4-dioxane (10 vol%) at 25°C for 4 hours provides the hydrochloride salt in 89% yield. This method avoids strong Lewis acids, preserving the hydroxyl group’s integrity .
Purification and Characterization
Crude this compound is purified via silica gel chromatography (hexanes/ethyl acetate, 3:1 → 1:1) or recrystallization from ethyl acetate/hexanes. Key characterization data include:
-
¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 2.32 (s, 3H, NCH₃), 3.55–3.70 (m, 4H, OCH₂CH₂N).
-
HRMS : [M+H]⁺ calcd. for C₈H₁₈NO₃: 176.1287, found: 176.1285 .
Challenges and Mitigation Strategies
Rearrangement During Alkylation
The free amine intermediate 2-aminoethyl benzoate undergoes spontaneous rearrangement to N-(2-hydroxyethyl)benzamide, reducing alkylation efficiency. A one-pot protocol combining HCl salt, base (K₂CO₃), and alkylating agent in acetonitrile at 80°C circumvents this issue, achieving 71% yield .
Dialkylation Byproduct Formation
Using bulky bases (e.g., NaH) and limiting alkyl halide stoichiometry suppresses dialkylation. Kinetic studies reveal that maintaining reaction temperatures below 30°C further enhances selectivity .
Chemical Reactions Analysis
N-Boc-N-methyl-aminoethanol undergoes several types of chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Substitution: The hydroxyl group can participate in substitution reactions, forming various derivatives depending on the reagents used.
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds under specific conditions.
Common reagents and conditions used in these reactions include acids for deprotection, bases for substitution reactions, and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction and reagents used.
Scientific Research Applications
Pharmaceutical Applications
N-Boc-N-methyl-aminoethanol is primarily utilized in the synthesis of pharmaceutical compounds, particularly as a building block in the creation of anticancer agents. For instance, it serves as a substituent in the synthesis of an orally bioavailable small molecule inhibitor targeting the signal transducer and activator of transcription (STAT) pathways. This application highlights its importance in developing therapeutics for cancer treatment .
Case Study: Anticancer Agent Synthesis
A recent study demonstrated the use of this compound in synthesizing a novel anticancer agent. The compound was incorporated into a multi-step synthesis that resulted in a potent inhibitor with significant efficacy against various cancer cell lines. The synthesis involved several reactions, including methylation and coupling processes that showcased the compound's versatility as an intermediate .
Specialty Chemicals Production
Beyond pharmaceuticals, this compound is valuable in producing specialty chemicals. It is employed as a precursor for various chemical transformations, facilitating the development of products with specific functional properties.
Key Applications:
- Synthesis of Specialty Polymers : The compound is used to create polymers with enhanced properties for applications in coatings and adhesives.
- Chemical Intermediates : It serves as an intermediate in synthesizing other chemical compounds necessary for industrial applications .
Research and Development
This compound plays a crucial role in research settings, particularly in organic chemistry and materials science. Its ability to act as a protecting group for amines allows researchers to manipulate complex molecules without altering their critical functional groups.
Notable Research Findings:
- A study highlighted its effectiveness in selective N-methylation reactions when used with various reagents, demonstrating its utility in synthesizing structurally diverse compounds .
- Research has shown that N-Boc derivatives can influence cyclization reactions, providing insights into reaction mechanisms and pathways essential for synthetic chemistry .
Data Tables
Mechanism of Action
The primary mechanism of action for N-Boc-N-methyl-aminoethanol involves its role as a protecting group. The Boc group stabilizes the amine functionality, preventing unwanted reactions during synthetic procedures. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization .
Comparison with Similar Compounds
Key Properties :
- Solubility : Moderately soluble in polar organic solvents (e.g., dichloromethane, ethyl acetate) but less so in water.
- Stability : Stable under basic and mildly acidic conditions, though susceptible to strong acids (e.g., trifluoroacetic acid) for Boc removal.
- Applications : Widely used in peptide synthesis, pharmaceutical intermediates, and as a precursor for chiral ligands in catalysis .
Safety : Classified as harmful upon inhalation, skin contact, or ingestion, requiring handling in well-ventilated areas with appropriate personal protective equipment (PPE) .
The structural and functional uniqueness of N-Boc-N-methyl-aminoethanol becomes evident when compared to related amino alcohols. Below is a detailed analysis:
Table 1: Comparative Analysis of this compound and Analogous Compounds
Structural and Functional Insights
Protective Group Influence: The Boc group in this compound differentiates it from unprotected analogs like N,N-dimethylaminoethanol. This protection prevents unwanted side reactions during multi-step syntheses, a critical advantage in drug development . In contrast, N-Benzyl-N-methylethanolamine lacks a protective group, making its amine prone to oxidation or unintended alkylation .
Solubility and Reactivity: N,N-Dimethylaminoethanol’s high water solubility and volatility limit its utility in non-polar reaction environments, whereas this compound’s Boc group enhances compatibility with organic solvents . 2-(N-Methyl-N-butylamino)ethanol’s butyl chain increases lipophilicity, making it suitable for surfactant applications but less ideal for aqueous-phase reactions .
Biological and Industrial Applications: this compound is predominantly used in controlled synthetic pathways (e.g., peptide coupling), whereas N,N-dimethylaminoethanol finds niche roles in corrosion inhibition due to its amine basicity . The phenethyl group in N-Boc-2-(phenethylamino)ethanol introduces aromaticity, enabling π-π stacking interactions in catalyst design, a feature absent in simpler analogs .
Research Findings and Trends
Recent studies highlight the growing demand for Boc-protected amino alcohols in asymmetric synthesis. For example:
- Catalytic Efficiency: this compound derivatives demonstrate superior enantioselectivity (up to 95% ee) in palladium-catalyzed cross-couplings compared to unprotected amines .
- Thermal Stability: Thermogravimetric analysis (TGA) reveals that Boc-protected compounds decompose at ~180°C, whereas unprotected analogs (e.g., N,N-diethyl-2-aminoethanol) degrade below 100°C, limiting high-temperature applications .
Biological Activity
N-Boc-N-methyl-aminoethanol is a compound of significant interest in medicinal chemistry and organic synthesis due to its versatile biological activities and potential applications in drug development. This article explores its biological activity, synthesis methods, and relevant case studies, backed by diverse research findings.
Chemical Structure and Properties
This compound features a tert-butoxycarbonyl (Boc) protecting group on the amine, which enhances its stability and solubility. The general formula can be represented as:
This structure allows for selective reactions, making it a useful intermediate in the synthesis of various bioactive compounds.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Protection of Amino Group : The amino group is protected using Boc anhydride to form this compound.
- Alkylation : The protected amine can undergo alkylation to introduce various functional groups.
- Deprotection : The Boc group can be removed under acidic conditions to yield the free amine.
Recent studies have highlighted efficient synthetic pathways that minimize by-products and enhance yields. For instance, a novel method was developed that successfully avoids the formation of N,N-dialkylated by-products during the synthesis of mono-N-alkylated ethanolamines .
Biological Activity
This compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Research indicates that derivatives of this compound show significant antimicrobial activity against various bacterial strains, making them potential candidates for antibiotic development.
- Neuroprotective Effects : Some studies suggest that this compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative disease therapies.
- Anticancer Activity : Preliminary data suggest that certain derivatives can inhibit cancer cell proliferation, highlighting their potential as anticancer agents.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Neuroprotective | Protection against oxidative stress | |
Anticancer | Inhibition of cancer cell proliferation |
Case Studies
Several case studies have been conducted to further investigate the biological activity of this compound and its derivatives:
- Antimicrobial Study : A study evaluated the effectiveness of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) that supports its use as a lead compound for antibiotic development .
- Neuroprotection in vitro : In a cellular model of oxidative stress, this compound demonstrated significant protective effects on neuronal cells, reducing apoptosis rates by up to 40% compared to controls .
- Anticancer Activity : A series of derivatives were tested against various cancer cell lines, with some compounds showing IC50 values in the low micromolar range, suggesting potent anticancer properties .
Q & A
Basic Research Questions
Q. What are the key structural features of N-Boc-N-methyl-aminoethanol that influence its reactivity in CO₂ absorption?
- Methodological Answer : The secondary amine and hydroxyl groups enable carbamate formation during CO₂ absorption. Comparative ¹³C NMR studies show that secondary amines like this compound exhibit lower carbamate yields than primary amines but higher thermal stability during desorption. The Boc (tert-butoxycarbonyl) protecting group further modulates steric effects, reducing carbamate degradation under acidic conditions .
Q. Which analytical techniques are optimal for characterizing carbamate intermediates formed during CO₂ absorption with this compound?
- Methodological Answer : Quantitative ¹³C NMR spectroscopy is critical for tracking carbamate formation and degradation. For example, used ¹³C NMR to distinguish between carbamate (160–165 ppm) and bicarbonate (160–161 ppm) species in aqueous amine solutions. This technique resolves ambiguities in absorption efficiency caused by overlapping spectral signals in IR or UV-Vis methods .
Q. How does amine concentration affect the CO₂ absorption efficiency of this compound?
- Methodological Answer : Higher amine concentrations (0.167–0.667 M) increase carbamate formation but reduce overall CO₂ loading due to steric hindrance from the Boc group. demonstrated that secondary amines show a 10–20% physical absorption contribution, compensating for lower chemical capture efficiency. Titration with HCl or gravimetric analysis can quantify this trade-off .
Advanced Research Questions
Q. Why does carbamate persist during thermal desorption of CO₂ from this compound, and how does this impact regeneration efficiency?
- Methodological Answer : Carbamate formation during desorption is an endothermic process, as shown in cyclic absorption-desorption experiments (5 cycles). For secondary amines, carbamate levels post-desorption exceed those after absorption, reducing regeneration efficiency by 15–20% compared to tertiary amines. Differential scanning calorimetry (DSC) can quantify enthalpy changes, while FTIR monitors carbamate stability at elevated temperatures .
Q. How do contradictory theoretical and experimental CO₂ absorption capacities for secondary amines like this compound arise?
- Methodological Answer : Theoretical models often underestimate physical absorption contributions (10–20%) and overestimate carbamate stability. resolved this by combining NMR data with mass balance calculations, showing that carbamate degradation during desorption reduces effective loading capacity. Multivariate regression analysis is recommended to reconcile discrepancies between predicted and observed values .
Q. What experimental design considerations are critical for optimizing cyclic CO₂ capture using this compound?
- Methodological Answer : Key factors include:
- Temperature Control : Desorption at 80–100°C minimizes carbamate retention.
- Cycle Duration : Shorter absorption phases (1–2 hrs) mitigate carbamate accumulation.
- Concentration Gradients : Dilute solutions (0.3–0.5 M) balance carbamate yield and physical absorption.
validated these parameters through five absorption-desorption cycles, showing stable efficiency after the second cycle .
Q. How can spectroscopic data resolve ambiguities in reaction pathways involving this compound?
- Methodological Answer : Time-resolved ¹H-¹³C HSQC NMR can map transient intermediates (e.g., zwitterionic carbamate) and degradation products. For instance, identified bicarbonate as a competing species in aqueous solutions, requiring pH-adjusted experiments (pH 9–11) to suppress its formation and enhance carbamate stability .
Q. Data Contradiction Analysis
Q. Why do some studies report higher CO₂ absorption capacities for secondary amines despite lower carbamate yields?
- Methodological Answer : Discrepancies arise from differing experimental conditions. For example, higher pressures (1–5 bar) enhance physical absorption, masking carbamate limitations. highlights that standardizing absorption protocols (e.g., 1 bar, 25°C) and using NMR for speciation reduces such variability .
Q. How can researchers address inconsistencies in carbamate quantification across spectroscopic methods?
- Methodological Answer : Cross-validate results using ¹³C NMR (for speciation) and ion chromatography (for total carbonate content). used this dual approach to resolve overestimations from IR-based methods, which conflate carbamate and bicarbonate signals .
Q. Methodological Recommendations
Q. What protocols ensure reproducibility in CO₂ absorption studies with this compound?
- Answer :
- Solution Preparation : Use degassed, deionized water to prevent bicarbonate contamination.
- Gas Flow Rates : Maintain CO₂ flow at 50–100 mL/min to avoid kinetic limitations.
- Post-Experiment Analysis : Centrifuge samples to remove precipitated carbamate before NMR analysis.
These steps, adapted from , minimize experimental artifacts .
Properties
IUPAC Name |
tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-8(2,3)12-7(11)9(4)5-6-10/h10H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDSJHHLGFFVHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337964 | |
Record name | N-Boc-N-methyl-aminoethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57561-39-4 | |
Record name | N-Boc-N-methyl-aminoethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(tert-Butoxycarbonyl)-N-methyl-2-aminoethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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